ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully chosen to optimize the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Other thiazole derivatives with similar structures include 2-aminothiazole and 2-mercaptothiazole.
Naphthalene Derivatives: Compounds like 1-naphthylamine and 2-naphthol share the naphthalene moiety.
Uniqueness
Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to its specific combination of the thiazole and naphthalene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl (2Z)-3,4-dimethyl-2-{[2-(naphthalen-1-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer, antimicrobial, and enzyme inhibitory activities, supported by relevant data and case studies.
Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of naphthalene and the carboxylate moiety enhances its potential interactions with biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. The thiazole moiety is often associated with significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is primarily attributed to the ability of thiazoles to induce apoptosis in cancer cells. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against human cancer cell lines such as A431 and Jurkat cells .
- Case Study : In a study involving thiazole derivatives, one compound demonstrated an IC50 of 1.61 µg/mL against A431 cells, indicating strong cytotoxic activity . The structure-activity relationship (SAR) analysis suggested that substituents on the phenyl ring significantly influenced activity.
2. Antimicrobial Activity
Thiazole derivatives are also noted for their antimicrobial properties. Various studies have reported moderate to high activity against bacterial strains.
- Research Findings : In a synthesis study of thiazole derivatives, several compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria . The presence of electron-donating groups on the aromatic rings was correlated with increased antimicrobial activity.
3. Enzyme Inhibition
Thiazoles are known to act as inhibitors for various enzymes, including carbonic anhydrase (CA) and other metabolic enzymes.
- Inhibitory Activity : Compounds similar to this compound have shown significant inhibition against CA enzymes, which are crucial for regulating pH and fluid balance in tissues .
Data Summary
The following table summarizes key findings regarding the biological activities of this compound and related compounds:
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(2-naphthalen-1-ylacetyl)imino-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-4-25-19(24)18-13(2)22(3)20(26-18)21-17(23)12-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZKMVQKANUNGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CC2=CC=CC3=CC=CC=C32)S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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